molecular formula C21H27BO4 B13651111 (Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol

(Phenanthren-9-yl)boronic acid; 4,4-dimethylpentane-1,2-diol

Cat. No.: B13651111
M. Wt: 354.2 g/mol
InChI Key: BGFVMZLAUHXXFH-UHFFFAOYSA-N
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Description

9-Phenanthreneboronic acid neopentylglycol ester is a chemical compound with the molecular formula C19H19BO2 and a molar mass of 290.16 g/mol . This compound is known for its unique structure, which includes a phenanthrene ring system and a boronic ester group. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenanthreneboronic acid neopentylglycol ester typically involves the reaction of 9-phenanthrenylboronic acid with 2,2-dimethyl-1,3-propanediol . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in a suitable solvent, such as toluene, and then purifying the product through techniques like flash column chromatography .

Industrial Production Methods

While specific industrial production methods for 9-Phenanthreneboronic acid neopentylglycol ester are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Phenanthreneboronic acid neopentylglycol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the phenanthrene ring system .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while substitution reactions can produce a wide range of functionalized phenanthrene derivatives .

Scientific Research Applications

9-Phenanthreneboronic acid neopentylglycol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Phenanthreneboronic acid neopentylglycol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful as a protective group in organic synthesis. The compound can also interact with biological molecules, potentially affecting various molecular pathways and targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Phenanthreneboronic acid neopentylglycol ester is unique due to its phenanthrene ring system, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the stability and reactivity of the phenanthrene ring are advantageous .

Properties

Molecular Formula

C21H27BO4

Molecular Weight

354.2 g/mol

IUPAC Name

4,4-dimethylpentane-1,2-diol;phenanthren-9-ylboronic acid

InChI

InChI=1S/C14H11BO2.C7H16O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14;1-7(2,3)4-6(9)5-8/h1-9,16-17H;6,8-9H,4-5H2,1-3H3

InChI Key

BGFVMZLAUHXXFH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O.CC(C)(C)CC(CO)O

Origin of Product

United States

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